2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile
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Overview
Description
2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound featuring a pyridine ring, a piperidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . The piperidine ring is then introduced through a series of substitution reactions, followed by the attachment of the pyridine ring via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for better control over reaction conditions and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using hydrogenation techniques.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include manganese dioxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include oxazoles from oxidation, amines from reduction, and substituted piperidines from nucleophilic substitution.
Scientific Research Applications
2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives, such as aleglitazar, ditazole, mubritinib, and oxaprozin . These compounds share the oxazole ring but differ in their additional functional groups and overall structure.
Uniqueness
2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is unique due to its combination of a pyridine ring, a piperidine ring, and an oxazole ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-17(14(2)24-21-13)11-22-7-4-15(5-8-22)12-23-18-9-16(10-19)3-6-20-18/h3,6,9,15H,4-5,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZNREYWPUMTIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(CC2)COC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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